4-[2-(4-Nonylphenyl)ethenyl]benzonitrile
Description
4-[2-(4-Nonylphenyl)ethenyl]benzonitrile is a cyanostilbene derivative characterized by a benzonitrile core linked to a 4-nonylphenyl group via an ethenyl bridge. These analogs are typically synthesized through aldol condensation or palladium-catalyzed coupling reactions, as demonstrated in related compounds (e.g., ). The nonylphenyl substituent introduces significant hydrophobicity due to its long alkyl chain, which may enhance membrane permeability but reduce aqueous solubility. Potential applications of this compound could align with its analogs, such as anticancer agents (), fluorescent imaging probes (), or enzyme inhibitors (), though specific studies are required to confirm these uses.
Properties
CAS No. |
62731-41-3 |
|---|---|
Molecular Formula |
C24H29N |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
4-[2-(4-nonylphenyl)ethenyl]benzonitrile |
InChI |
InChI=1S/C24H29N/c1-2-3-4-5-6-7-8-9-21-10-12-22(13-11-21)14-15-23-16-18-24(20-25)19-17-23/h10-19H,2-9H2,1H3 |
InChI Key |
GOJUBYIRVWIDBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[2-(4-Nonylphenyl)ethenyl]benzonitrile typically involves the reaction of 4-nonylphenylacetylene with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
4-[2-(4-Nonylphenyl)ethenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-[2-(4-Nonylphenyl)ethenyl]benzonitrile has found applications in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(4-Nonylphenyl)ethenyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Anticancer Activity
- Compound 1c (3-Chlorophenyl) : Exhibited IC₅₀ values of 27.1 ± 1.2 μg/mL (MCF-7) and 14.5 ± 2.1 μg/mL (MDA-MB-231), outperforming etoposide in some assays .
- Compound 1h (4-Methoxyphenyl) : Demonstrated IC₅₀ of 14.3 ± 1.1 μg/mL against T47D cells, suggesting selectivity influenced by substituent electronics .
- Nonylphenyl Derivative (Hypothetical): The bulky alkyl chain may enhance passive diffusion into cancer cells but could reduce binding affinity due to steric hindrance.
Enzymatic Inhibition
- G007-LK: A triazole-oxadiazole hybrid (IC₅₀ < 1 μM for tankyrase 1/2) shows how heterocyclic additions expand therapeutic utility . The nonylphenyl variant lacks such moieties, limiting direct enzymatic targeting.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
